[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate
描述
Structural Characteristics and Nomenclature
This compound represents a complex heterocyclic compound characterized by multiple functional groups arranged around a pyridazine core structure. The compound bears the Chemical Abstracts Service registry number 866018-25-9 and possesses the molecular formula C₁₁H₁₄BrN₃O₄ with a molecular weight of 332.15 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate, which precisely describes the structural arrangement of its constituent functional groups.
The structural architecture of this compound can be systematically analyzed through its distinct molecular regions. The central pyridazine ring system consists of a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which forms the fundamental scaffold of the molecule. At the 5-position of this pyridazine ring, a bromine atom is attached, introducing halogen functionality that significantly influences the electronic properties of the heterocycle. The 4-position features a morpholine substituent, specifically morpholin-4-yl, which introduces additional nitrogen and oxygen heteroatoms into the molecular framework. The 6-position of the pyridazine ring contains a carbonyl group, creating an oxopyridazin moiety that contributes to the overall polarity and hydrogen-bonding capacity of the molecule.
The nomenclature of this compound reflects the systematic approach to naming complex heterocyclic structures. The pyridazine core is numbered according to International Union of Pure and Applied Chemistry conventions, with the nitrogen atoms occupying positions 1 and 2 of the six-membered ring. The various substituents are named and numbered according to their positions relative to this core structure. Alternative naming systems and synonyms for this compound include [5-bromo-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl acetate and the identifier MLS001165942, which are utilized in different chemical databases and literature sources.
Table 1: Molecular Characteristics of this compound
The computational chemistry data for this compound reveals important physicochemical parameters that influence its behavior in chemical and biological systems. The topological polar surface area is calculated to be 73.66 square angstroms, indicating significant polar character that affects solubility and permeability properties. The partition coefficient logarithm value of 0.363 suggests moderate lipophilicity, positioning the compound in a favorable range for biological activity. The molecule contains seven hydrogen bond acceptors and zero hydrogen bond donors, which significantly influences its interaction profile with biological targets. Additionally, the structure contains three rotatable bonds, providing conformational flexibility that may be important for molecular recognition processes.
Historical Context in Heterocyclic Chemistry
The development of pyridazine chemistry has been shaped by foundational discoveries that established the synthetic methodologies and structural understanding necessary for creating complex derivatives such as this compound. The historical progression of pyridazine research began with the pioneering work of Emil Fischer, who prepared the first pyridazine through the condensation of phenylhydrazine and levulinic acid during his classic investigations of the Fischer indole synthesis. This early synthetic approach demonstrated the fundamental reactivity patterns that would later be refined and expanded to access more sophisticated pyridazine derivatives.
The evolution of pyridazine synthesis methodologies has been crucial for enabling the preparation of compounds with the structural complexity observed in this compound. The parent pyridazine heterocycle was initially prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, although this route proved to be somewhat esoteric for practical applications. Subsequent developments led to improved synthetic strategies, including routes starting from maleic hydrazide, which provided more accessible pathways to pyridazine derivatives. These heterocycles have commonly been prepared through condensation reactions of 1,4-diketones or 4-ketoacids with hydrazines, establishing the fundamental synthetic framework that continues to influence modern pyridazine chemistry.
Recent advances in pyridazine synthesis have incorporated sophisticated methodologies that enable the preparation of highly functionalized derivatives. The development of Diaza-Wittig reactions as key steps in pyridazine synthesis has opened new avenues for accessing novel fused pyridazines starting from 1,3-diketones. This approach has proven particularly valuable for creating versatile pyridazine derivatives that allow variation of substituents at specific positions of the heterocyclic ring. The methodology has been successfully applied to synthesize pyridazines bearing ester groups and ketone functionalities, leading to several previously unknown biheterocyclic compounds through various cyclization methods.
The historical development of pyridazine chemistry has also been influenced by the recognition of the unique physicochemical properties that distinguish pyridazines from other azine heterocycles. Unlike pyridines and pyrimidines, pyridazines exhibit distinctive electronic properties due to the adjacent positioning of the nitrogen atoms, which creates unique dipole moments and hydrogen-bonding patterns. This understanding has guided the rational design of pyridazine-based compounds for specific applications, including the development of derivatives with enhanced solubility, reduced lipophilicity, and improved selectivity profiles.
Table 2: Historical Milestones in Pyridazine Chemistry
Significance of Pyridazine Derivatives in Medicinal Chemistry
The pyridazine heterocycle has emerged as a privileged structural element in medicinal chemistry, offering unique physicochemical properties that distinguish it from other azine heterocycles and make it particularly valuable for drug design applications. The inherent characteristics of pyridazine rings, including weak basicity, high dipole moments that facilitate π-π stacking interactions, and robust dual hydrogen-bonding capacity, contribute to their significance in molecular recognition and drug-target interactions. These properties have positioned pyridazine derivatives as attractive alternatives to phenyl rings and other azine heterocycles in pharmaceutical research, offering potential advantages in terms of selectivity, potency, and developability parameters.
The weak basicity of pyridazine rings represents a significant advantage in medicinal chemistry applications, as it reduces the likelihood of non-specific interactions and off-target effects that can complicate drug development. Unlike pyridine, which exhibits appreciable basicity and can interfere with cytochrome P450 enzymes, pyridazine derivatives typically demonstrate minimal cytochrome P450 inhibitory effects. This characteristic is particularly valuable in drug design, as it reduces the potential for drug-drug interactions and metabolic complications that frequently arise during pharmaceutical development. The high dipole moment associated with pyridazine rings contributes to reduced lipophilicity compared to benzene rings, which can enhance aqueous solubility and reduce binding to human serum albumin.
The molecular recognition capabilities of pyridazine derivatives have been demonstrated in several therapeutic areas, showcasing their versatility as pharmacophoric elements. In antiviral research, pyridazine heterocycles serve as structural hallmarks of human rhinovirus capsid inhibitors, including compounds such as R-61837 and clinically-evaluated analogs like pirodavir and vapendavir. X-ray crystallographic studies have revealed that the pyridazine nitrogen atoms in these inhibitors engage viral capsid proteins through hydrogen-bonding interactions with intervening water molecules, demonstrating the importance of the heterocycle's hydrogen-bonding properties in biological recognition. Additionally, pyridazine rings in these antiviral compounds participate in π-stacking interactions with aromatic amino acid residues, illustrating the multiple modes of molecular recognition available to this heterocycle.
The application of pyridazine derivatives extends to enzyme inhibition, where their unique structural features have been exploited to achieve selectivity and potency in various therapeutic targets. Research on stearoyl-coenzyme A desaturase 1 inhibitors has demonstrated the critical importance of the pyridazine heterocycle in maintaining biological activity, with structure-activity relationship studies showing that only the pyridine topological isomer preserves activity, albeit with significantly reduced potency. These findings suggest that the specific electronic and geometric properties of the pyridazine ring are essential for optimal enzyme-inhibitor interactions, highlighting the precision required in heterocycle selection for drug design applications.
Recent regulatory approvals have validated the therapeutic potential of pyridazine-containing drugs, marking important milestones in the translation of pyridazine chemistry to clinical medicine. The approval of relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 inhibitor, represents the first examples of United States Food and Drug Administration-approved drugs incorporating pyridazine rings. These approvals demonstrate that the unique properties of pyridazine derivatives can be successfully harnessed to create clinically viable therapeutics, providing validation for continued research and development efforts in this area.
Table 3: Therapeutic Applications of Pyridazine Derivatives
The synthetic accessibility and structural diversity possible with pyridazine derivatives continue to drive innovation in medicinal chemistry research. Modern synthetic methodologies, including regioselective approaches using tetrazines and alkynyl sulfides, have expanded the chemical space available for pyridazine-based drug discovery. These advances have enabled the preparation of multisubstituted pyridazines with precise control over regiochemistry, opening new possibilities for optimizing drug-target interactions and pharmacological properties. The combination of improved synthetic methods and growing understanding of pyridazine structure-activity relationships positions this heterocycle family for continued contributions to therapeutic development across diverse medical applications.
属性
IUPAC Name |
(5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O4/c1-8(16)19-7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKBKARYVKMFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C(=C(C=N1)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320784 | |
| Record name | (5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866018-25-9 | |
| Record name | (5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridazine derivative followed by the introduction of a morpholino group and subsequent acetylation. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridazine compounds.
科学研究应用
Overview
[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate is a complex organic compound characterized by its unique chemical structure, which includes a pyridazine ring with bromine, morpholine, and an acetate group. This compound has garnered attention for its diverse applications across several scientific fields, including chemistry, biology, medicine, and industry.
Chemistry
In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. It is employed in:
- Synthetic Methodologies : The compound is utilized to explore new synthetic routes and reaction mechanisms.
- Reagent Development : It aids in the development of reagents for various organic reactions.
Biology
The biological applications of this compound are significant, particularly in:
- Biochemical Probes : It acts as a biochemical probe to study enzyme interactions and receptor functions. The ability to modulate specific biological pathways makes it valuable for understanding cellular mechanisms.
- Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and signaling pathways, which can lead to insights into disease mechanisms.
Medicine
In medicinal chemistry, this compound is being investigated for:
- Therapeutic Potential : It shows promise as a lead compound for drug development aimed at treating various diseases, including cancer. Its interaction with phosphoinositide 3-kinase (PI3K) pathways indicates potential for targeting abnormal cell growth .
Industry
The industrial applications of this compound include:
- Specialty Chemicals Production : Its unique properties make it suitable for use in coatings, adhesives, and polymers. The compound's stability and reactivity are advantageous in formulating high-performance materials.
作用机制
The mechanism of action of [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate: shares structural similarities with other pyridazine derivatives, such as [5-chloro-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate and [5-fluoro-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate.
Indole derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the morpholino group can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
生物活性
The compound [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrN3O3, featuring a bromine atom and a morpholine group attached to a pyridazine core. The presence of the morpholino group is significant as it may influence the compound's solubility and biological activity.
Antimicrobial Activity
Recent studies have indicated that pyridazine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A notable study demonstrated that certain pyridazine derivatives had minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against Gram-positive bacteria, indicating promising antimicrobial potential .
Anti-parasitic Activity
Research has highlighted the efficacy of pyridazine derivatives against Cryptosporidium parvum, a parasite responsible for gastrointestinal infections. In vitro assays revealed that related compounds exhibited EC50 values as low as 0.17 µM, showcasing their potency against this pathogen. The structure-activity relationship studies suggest that modifications to the pyridazine ring can enhance efficacy while reducing cardiotoxicity associated with hERG channel inhibition .
Anti-cancer Potential
The compound's structure suggests potential activity against mutant KRAS proteins, which are implicated in various cancers. Some derivatives have been shown to act as electrophiles capable of covalently binding to cysteine residues in mutant proteins, thereby inhibiting their function. This mechanism positions these compounds as candidates for targeted cancer therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Modification Type | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances antimicrobial activity |
| Morpholino Group | Increases solubility and bioavailability |
| Positioning of Functional Groups | Critical for binding affinity to target proteins |
Studies indicate that subtle changes in the substituents on the pyridazine ring can significantly alter potency and selectivity against specific biological targets .
Case Studies
- Anti-Cryptosporidium Efficacy : In a controlled study involving infected mice, derivatives similar to this compound demonstrated significant reductions in parasite load when administered orally, supporting their potential use in treating cryptosporidiosis .
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that certain analogs exhibited IC50 values below 10 µM, indicating effective cytotoxicity against tumor cells. These findings suggest a pathway for further development into anticancer therapeutics .
常见问题
Q. What are the optimal synthetic routes for [5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification. For pyridazine derivatives, bromination at the 5-position can precede morpholino group introduction via SNAr (nucleophilic aromatic substitution) under reflux with morpholine in aprotic solvents (e.g., DMF or THF). Acetate esterification is achieved using acetic anhydride in the presence of catalytic acid (e.g., H₂SO₄) . Reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios of morpholine (1.0–1.2 equiv) significantly affect yield. Kinetic studies of analogous esters suggest hydrolysis sensitivity, necessitating anhydrous conditions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) for separation, with UV detection at 254 nm .
- NMR : Confirm substitution patterns via -NMR (e.g., morpholino protons at δ 3.6–3.8 ppm; pyridazine carbonyl at δ 165–170 ppm in -NMR) .
- GC-MS : Detect volatile impurities (e.g., residual methyl acetate) with a DB-5 column and He carrier gas .
Purity ≥99.5% is achievable via recrystallization from ethyl acetate/hexane mixtures .
Q. What solvent systems are suitable for handling this compound in experimental workflows?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Avoid aqueous or protic solvents (e.g., methanol) due to ester hydrolysis risks. Solubility data for analogous brominated pyridazines suggest 20–30 mg/mL in DMSO at 25°C. For stability, store under inert gas at −20°C with desiccants .
Advanced Research Questions
Q. How does the morpholino substituent influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The morpholino group acts as an electron-donating substituent, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies suggest its lone pair delocalizes into the pyridazine ring, lowering activation energy for Pd-catalyzed reactions by ~15% compared to non-morpholino analogs. Experimental validation via Hammett plots (σₚ = −0.15) correlates with enhanced catalytic turnover in C–N bond formations .
Q. What kinetic models explain the hydrolysis of the acetate ester under varying pH conditions?
- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics. Rate constants () are pH-dependent:
- Acidic conditions (pH < 3) : (protonation of ester carbonyl accelerates nucleophilic attack).
- Neutral/basic conditions (pH 7–9) : (OH⁻-mediated nucleophilic substitution dominates).
Data from methyl acetate analogs (Table 1) support these trends :
| pH | Half-life (min) | |
|---|---|---|
| 2.5 | 333 | |
| 7.0 | 513 |
Q. How can contradictory data on reaction yields in literature be resolved?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Residual morpholine or brominated byproducts (e.g., di-bromo derivatives) skew yields. Use preparative TLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure product .
- Moisture sensitivity : Kinetic studies show a 20% yield drop with 0.1% water in solvent. Employ rigorous drying (molecular sieves, inert atmosphere) .
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% optimizes cross-coupling yields (75–80%), while lower loadings (<2 mol%) reduce efficiency .
Data-Driven Analysis
Q. What spectroscopic signatures distinguish this compound from structurally similar bromopyridazines?
- Methodological Answer : Key identifiers include:
- IR : C=O stretch at 1650–1680 cm⁻¹ (pyridazinone), C–Br at 550–600 cm⁻¹ .
- HRMS : Exact mass for C₁₁H₁₃BrN₃O₃⁺ is 322.0084 (Δ < 2 ppm).
- XRD : Crystal packing (monoclinic, ) with unit cell parameters confirms steric effects from the morpholino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
